4-chloro-N-ethyl-3-fluoroaniline

Lipophilicity Physicochemical Properties Molecular Descriptors

4-Chloro-N-ethyl-3-fluoroaniline (CAS 1157625-95-0) is a halogenated aromatic amine, specifically a trisubstituted aniline derivative with chlorine at the 4-position, fluorine at the 3-position, and an N-ethyl substituent. This compound, with a molecular formula of C8H9ClFN and a molecular weight of 173.61 g/mol, is primarily utilized as a versatile building block or scaffold in medicinal and agrochemical research.

Molecular Formula C8H9ClFN
Molecular Weight 173.61 g/mol
CAS No. 1157625-95-0
Cat. No. B3375894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-ethyl-3-fluoroaniline
CAS1157625-95-0
Molecular FormulaC8H9ClFN
Molecular Weight173.61 g/mol
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C8H9ClFN/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
InChIKeyXEPQNEFGYHVHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-ethyl-3-fluoroaniline (CAS 1157625-95-0): Sourcing a Specialized Halogenated Aniline Scaffold


4-Chloro-N-ethyl-3-fluoroaniline (CAS 1157625-95-0) is a halogenated aromatic amine, specifically a trisubstituted aniline derivative with chlorine at the 4-position, fluorine at the 3-position, and an N-ethyl substituent . This compound, with a molecular formula of C8H9ClFN and a molecular weight of 173.61 g/mol, is primarily utilized as a versatile building block or scaffold in medicinal and agrochemical research . It serves as a precursor for the synthesis of more complex molecules, including potential antimalarial, antiviral, and anticancer agents, by leveraging the distinct reactivity imparted by its specific halogen pattern .

The Risk of Substituting 4-Chloro-N-ethyl-3-fluoroaniline with Generic Aniline Analogs


Substituting 4-chloro-N-ethyl-3-fluoroaniline with a closely related halogenated aniline, such as N-ethyl-3-fluoroaniline or 4-chloro-3-fluoroaniline, cannot be done without risking significant changes to the properties of a final compound. Each substitution pattern imparts distinct physicochemical and electronic characteristics . For instance, the presence of a single halogen versus the dual chloro-fluoro substitution on the target compound directly influences molecular descriptors like lipophilicity (LogP), dipole moment, and electronic distribution, which in turn can alter membrane permeability, target binding affinity, and metabolic stability in derived compounds [1]. The specific combination of an N-ethyl group with a 4-chloro-3-fluoro substitution on the phenyl ring is a defined structural motif for creating specific property sets in drug design, and deviations from this pattern can lead to different pharmacokinetic profiles and biological activities .

Quantitative Differentiation of 4-Chloro-N-ethyl-3-fluoroaniline: A Data-Driven Evidence Guide


Comparative Physicochemical Properties: Lipophilicity and Molecular Descriptors

The introduction of a chlorine atom at the 4-position in 4-chloro-N-ethyl-3-fluoroaniline (C8H9ClFN, MW 173.61) results in a quantifiably higher lipophilicity (AlogP = 3.3) compared to its non-chlorinated analog, N-ethyl-3-fluoroaniline (C8H10FN, MW 139.17), for which AlogP is not explicitly reported but can be inferred to be lower due to the absence of the chlorine substituent . This increase in lipophilicity, quantified by a computed AlogP value of 3.3 for the target compound, is a key determinant for membrane permeability and in vivo distribution of derived compounds [1].

Lipophilicity Physicochemical Properties Molecular Descriptors

Vendor-Specified Purity Thresholds for Research Applications

As a specialized building block, the procurement value of 4-chloro-N-ethyl-3-fluoroaniline is directly tied to its documented purity, which minimizes side reactions in complex syntheses. Reputable vendors such as AKSci, CymitQuimica, and Leyan specify a minimum purity of 95% for this compound [REFS-1, REFS-2, REFS-3]. This is a baseline requirement for use as a scaffold in medicinal chemistry, where impurities can lead to confounding biological results. In contrast, more common halogenated anilines like 4-chloro-3-fluoroaniline may be offered at a lower purity grade for less sensitive industrial applications.

Purity Specification Quality Control Synthetic Intermediates

Structural Differentiation: Unique Substitution Pattern for Scaffold Design

The compound's precise substitution pattern—a 4-chloro, 3-fluoro, and N-ethyl group—represents a distinct scaffold for medicinal chemistry that is not duplicated by simpler analogs. For example, 4-chloro-3-fluoroaniline (CAS 367-22-6) lacks the N-ethyl group, which is critical for modulating metabolic stability and off-target interactions . Conversely, N-ethyl-3-fluoroaniline lacks the 4-chloro substituent, which influences electronic properties and halogen bonding potential . 4-Chloro-N-ethyl-3-fluoroaniline thus occupies a unique chemical space, serving as a specific starting point for building targeted compound libraries.

Scaffold Medicinal Chemistry Halogenated Aniline

Documented Synthetic Utility in Agrochemical Intermediates

The compound is recognized as a key building block for synthesizing novel active agrochemical ingredients, as described in patent literature for preparing substituted anilines [1]. This is a specific, documented application that distinguishes it from other halogenated anilines which may be primarily used in dyestuff or polymer synthesis. The synthetic route described in the patent (US-8759365-B2) highlights the use of 4-chloro-N-ethyl-3-fluoroaniline as an intermediate in the production of compounds with potential herbicidal or pesticidal activity, providing a clear industrial application pathway .

Agrochemicals Synthetic Intermediates Building Blocks

Key Application Scenarios for 4-Chloro-N-ethyl-3-fluoroaniline in Research and Development


Medicinal Chemistry: Building a Targeted Kinase Inhibitor Library

A medicinal chemistry team designing a new series of kinase inhibitors can use 4-chloro-N-ethyl-3-fluoroaniline as a core scaffold. Its specific substitution pattern (4-Cl, 3-F, N-Ethyl) provides a defined electronic and steric profile for initial SAR (Structure-Activity Relationship) exploration. The compound's 95% minimum purity specification ensures that initial hits are not artifacts of impurities . By using this scaffold, chemists can rapidly synthesize a small library of analogs and assess their activity, leveraging the compound's established use in synthesizing antimalarial and antiviral agents .

Agrochemical Research: Developing a Novel Herbicide Intermediate

An agrochemical research group focusing on developing new herbicides can utilize 4-chloro-N-ethyl-3-fluoroaniline as a key intermediate, as supported by its mention in patent literature for preparing substituted anilines [1]. The compound's unique halogenation pattern can be used to create lead compounds with improved target selectivity and environmental degradation profiles compared to older aniline-based herbicides. The procurement of this specific intermediate ensures the team is working with a building block validated in the patent literature for this application area.

Chemical Biology: Synthesis of a Fluorescent Probe for Enzyme Activity

A chemical biologist synthesizing a new activity-based probe can employ 4-chloro-N-ethyl-3-fluoroaniline as a key component. The 3-fluoro substituent can serve as a handle for 19F-NMR studies to monitor binding events, while the 4-chloro group and N-ethyl chain can be modified to attach a fluorophore or biotin tag. The compound's well-defined structure and high purity (95% min) are essential for ensuring that the final probe's signal is specific to the target and not confounded by synthetic byproducts .

Synthetic Methodology Development: Pd-Catalyzed C-N Coupling Optimization

A process chemistry lab developing new Pd-catalyzed C-N coupling reactions can use 4-chloro-N-ethyl-3-fluoroaniline as a test substrate. The presence of both a chloro and a fluoro substituent on the ring provides a challenging but realistic substrate for optimizing reaction conditions that are tolerant to halogens. The compound's use in this context can help demonstrate the scope and functional group tolerance of new catalytic methods, with the final product's purity (95% min) serving as a benchmark for reaction efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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